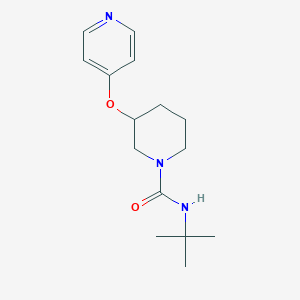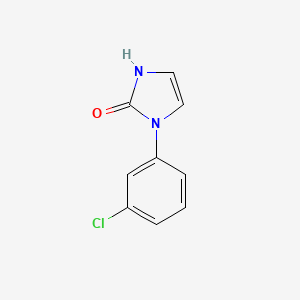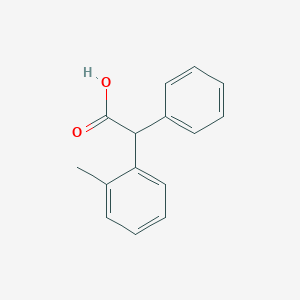![molecular formula C23H14Na2O11 B2723468 disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate CAS No. 1231953-90-4](/img/structure/B2723468.png)
disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is a complex organic compound featuring two chromene rings. Chromenes are a class of heterocyclic compounds known for their diverse biological activities and extensive use in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound is synthesized via a multi-step organic synthesis process. A key starting material might be 4-hydroxycoumarin, which undergoes a series of chemical transformations including hydroxylation, carboxylation, and coupling reactions. Each step requires precise reaction conditions, typically involving catalysts, specific solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrially, large-scale synthesis might involve optimization of reaction conditions such as concentration, temperature, and catalysts to maximize efficiency. Methods such as continuous flow synthesis could be used to ensure consistency and scalability. Purification typically involves crystallization or chromatography techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxypropoxy moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can alter the chromene rings, potentially hydrogenating them to form dihydrochromenes.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the chromene rings, leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidation Reagents: Commonly used oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution Conditions: Depending on the desired product, conditions can include acid or base catalysts and specific solvents like methanol or dichloromethane.
Major Products Formed
Reaction products vary depending on the specific reactions undergone. Oxidation may produce ketones or aldehydes, while reduction could lead to alcohols. Substitution reactions result in a broad spectrum of functionalized chromenes.
Wissenschaftliche Forschungsanwendungen
The compound has diverse applications across various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural resemblance to natural substrates.
Medicine: Evaluated for anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Applied in the development of dyes and pigments due to its chromene core which can be modified to produce different colors.
Wirkmechanismus
The biological activity of disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is often related to its ability to interact with specific enzymes or receptors. The compound can mimic natural substrates, binding to active sites and either inhibiting or modifying enzyme activity. Pathways involved include:
Inflammatory Pathways: Inhibition of enzymes like cyclooxygenase, reducing prostaglandin synthesis.
Cancer Pathways: Interfering with cell signaling pathways crucial for cancer cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is unique due to its dual chromene structure and specific functional groups that confer unique biological activities. Similar compounds include:
4-Hydroxycoumarin: A precursor and well-known anticoagulant.
Chromene Derivatives: Various derivatives with modifications at different positions, exhibiting a range of pharmacological properties.
Eigenschaften
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-6-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-12-4-5-16-13(6-12)14(25)7-19(33-16)22(27)28)10-32-17-2-1-3-18-21(17)15(26)8-20(34-18)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWCEBDTUPPAS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC4=C(C=C3)OC(=CC4=O)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Na2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)
![1-(4-FLUOROPHENYL)-6-METHOXY-4-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE](/img/structure/B2723386.png)
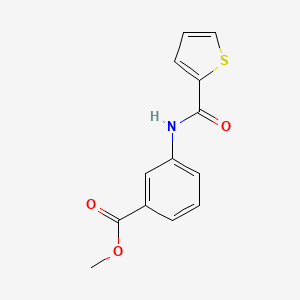
![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)
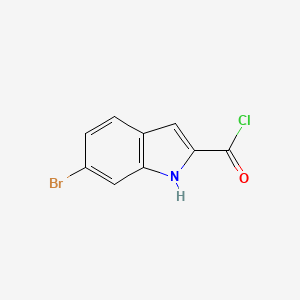
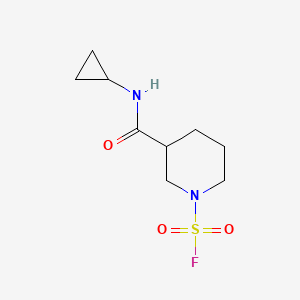
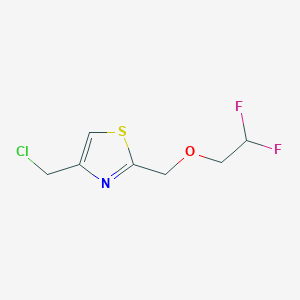

![N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2723401.png)
